N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 828921-05-7
Cat. No.: VC17300345
Molecular Formula: C9H12ClN3OS
Molecular Weight: 245.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828921-05-7 |
|---|---|
| Molecular Formula | C9H12ClN3OS |
| Molecular Weight | 245.73 g/mol |
| IUPAC Name | N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C9H12ClN3OS/c1-6(14)11-9-12-7(10)8(15-9)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |
| Standard InChI Key | QRYQBYPNLLJKNU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC(=C(S1)N2CCCC2)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide (CAS No. 828921-05-7) belongs to the class of 1,3-thiazole derivatives. Its IUPAC name reflects the substitution pattern: a chloro group at position 4, a pyrrolidin-1-yl group at position 5, and an acetamide group at position 2 of the thiazole ring. The compound’s planar thiazole core facilitates π-π stacking interactions with biological targets, while the pyrrolidine moiety enhances solubility and binding affinity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃OS |
| Molecular Weight | 245.73 g/mol |
| CAS Registry Number | 828921-05-7 |
| Solubility | Moderate in polar solvents |
| Stability | Stable under ambient conditions |
Synthesis and Optimization
The synthesis of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide involves multistep reactions, typically starting with the formation of the thiazole ring. A common approach includes:
-
Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-chlorocarbonyl compounds in ethanol or methanol . For example, reacting 4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazole-2-amine with acetyl chloride in the presence of pyridine yields the acetamide derivative.
-
Functionalization: Introduction of the pyrrolidine group via nucleophilic substitution or coupling reactions. Bases such as triethylamine are often employed to deprotonate intermediates and facilitate bond formation.
-
Purification: Recrystallization from ethanol or column chromatography ensures >95% purity .
Recent optimizations focus on improving yield and scalability. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high efficiency .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The thiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the chloro group enhances membrane permeability.
Anti-Inflammatory Effects
In murine models, N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide reduced TNF-α and IL-6 levels by 40–60% at 10 μM concentrations. This activity is linked to the suppression of NF-κB signaling, a pathway central to inflammatory responses .
Pharmacological Applications and Drug Development
The compound’s pharmacokinetic profile reveals moderate oral bioavailability (45–50%) and a half-life of 6–8 hours in rodent models. Structural analogs with modified pyrrolidine substituents show improved solubility without compromising activity . For example, replacing the chloro group with a trifluoromethyl moiety increased metabolic stability in vitro .
Table 2: Comparative Bioactivity of Analogues
| Analogues | Antimicrobial IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Parent Compound | 5.2 | 12.5 |
| Trifluoromethyl Derivative | 4.8 | 10.3 |
| Methoxy-Substituted Analog | 6.1 | 15.8 |
Research Trends and Future Directions
Current research prioritizes:
-
Target Identification: Proteomic studies aim to map the compound’s interactions with kinase enzymes and G-protein-coupled receptors .
-
Combination Therapies: Synergistic effects with cisplatin and doxorubicin are under investigation to enhance anticancer efficacy.
-
Nanoparticle Delivery: Encapsulation in lipid nanoparticles improves bioavailability and reduces off-target toxicity in preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume